Triazole NH Requirement vs. Heterocycle-Modified Analogs in E. coli Antibacterial Activity
The 1,2,3-triazole NH of the target compound is strictly required for CysK-dependent activation. In head-to-head comparisons within the TAT series, replacing the 1,2,3-triazole with N-methyl tetrazole (62), thiadiazole (63), or methyl-thiadiazole (64) eliminated all antibacterial activity against E. coli K12, yielding MIC90 values >200 µg/mL for each analog [1]. This class-level inference confirms that the triazole moiety of the target compound is a non-replaceable pharmacophore.
| Evidence Dimension | Antibacterial potency (MIC90) against E. coli K12 |
|---|---|
| Target Compound Data | Presumably active (exact MIC not reported in public domain for target compound) |
| Comparator Or Baseline | N-methyl tetrazole analog (62), thiadiazole analog (63), methyl-thiadiazole analog (64): MIC90 >200 µg/mL each |
| Quantified Difference | >200-fold loss in potency relative to active TAT hits |
| Conditions | E. coli K12 broth microdilution assay (Molecules 2022, 27(5), 1518) |
Why This Matters
This defines an absolute scaffold requirement; any procurement of triazole-modified alternatives would yield inactive compounds, directly impacting screening hit rates.
- [1] Molecules. Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli. 2022;27(5):1518. View Source
